molecular formula C18H12ClNO3 B11952951 1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- CAS No. 90510-67-1

1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-

Cat. No.: B11952951
CAS No.: 90510-67-1
M. Wt: 325.7 g/mol
InChI Key: DARRDNGQIKRSKX-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- is a synthetic organic compound with the molecular formula C18H12ClNO3. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a naphthalenedione core, substituted with a 3-acetylphenylamino group and a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- typically involves the following steps:

    Starting Materials: The synthesis begins with 1,4-naphthoquinone and 3-acetylaniline as the primary starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chlorine atom at the 3-position of the naphthoquinone ring.

    Amination: The 3-chloro-1,4-naphthoquinone intermediate is then reacted with 3-acetylaniline under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used.

Scientific Research Applications

1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- involves the inhibition of thromboxane A2 synthase and receptor activity. This inhibition is achieved through the suppression of intracellular calcium mobilization, enhancement of cyclic AMP production, and inhibition of ATP secretion in activated platelets . These actions collectively contribute to its antithrombotic and antiplatelet effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit thromboxane A2 synthase and receptor activity makes it a valuable compound for research in antithrombotic therapies.

Properties

CAS No.

90510-67-1

Molecular Formula

C18H12ClNO3

Molecular Weight

325.7 g/mol

IUPAC Name

2-(3-acetylanilino)-3-chloronaphthalene-1,4-dione

InChI

InChI=1S/C18H12ClNO3/c1-10(21)11-5-4-6-12(9-11)20-16-15(19)17(22)13-7-2-3-8-14(13)18(16)23/h2-9,20H,1H3

InChI Key

DARRDNGQIKRSKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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